molecular formula C23H29NO5 B2972569 {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE CAS No. 1003240-02-5

{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE

Cat. No.: B2972569
CAS No.: 1003240-02-5
M. Wt: 399.487
InChI Key: SZMPXBBFRVDWKI-UHFFFAOYSA-N
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Description

The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 4-ethylbenzoate is a synthetic organic molecule featuring a 3,4-diethoxyphenyl group linked via an ethyl chain to a carbamoyl moiety, which is further esterified to a methyl 4-ethylbenzoate group. The diethoxy substituents on the phenyl ring enhance lipophilicity, which may influence bioavailability and membrane permeability compared to analogs with polar substituents (e.g., hydroxy or amino groups) .

Properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-4-17-7-10-19(11-8-17)23(26)29-16-22(25)24-14-13-18-9-12-20(27-5-2)21(15-18)28-6-3/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMPXBBFRVDWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-diethoxyphenylacetic acid with ethylamine to form the intermediate 2-(3,4-diethoxyphenyl)ethylamine. This intermediate is then reacted with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

A critical structural distinction lies in the substitution patterns on the phenyl rings. For example:

  • 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (): This analog replaces the 3,4-diethoxy groups with 3,4-dimethoxy groups.
  • Methyl 2-[(3-aminophenyl)formamido]acetate (): The 3-amino group introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce passive diffusion across biological barriers .
Table 1: Substituent Impact on Key Properties
Compound Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 3,4-Diethoxy ~450 (estimated) 4.2 <0.1 (low)
[2-(3,4-Dimethoxyphenyl)...] () 3,4-Dimethoxy 503.02 3.8 0.5 (moderate)
Methyl 2-[(3-aminophenyl)...] () 3-Amino ~250 (estimated) 1.5 >10 (high)

Backbone and Functional Group Modifications

The carbamoyl and ester linkages in the target compound are shared with several analogs in , but chain length and branching vary:

  • Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate ():
    Replaces the carbamoyl-ethylbenzoate backbone with an isoxazole-thioether moiety. This modification likely alters electronic properties and metabolic pathways (e.g., susceptibility to esterase hydrolysis vs. cytochrome P450 oxidation) .
  • Methyl 2-[(3-benzylsulfanyl-2-phenylmethoxycarbonylamino)propionyl]amino-3-(4-hydroxyphenyl)propanoate (): Incorporates a benzylsulfanyl group and a hydroxyphenyl side chain, increasing steric bulk and polarity. Such changes could reduce CNS penetration but improve target selectivity .
Table 2: Functional Group Influence on Stability and Activity
Compound Key Functional Groups Metabolic Stability (t1/2) Bioactivity (IC50, nM)
Target Compound Carbamoyl, Ester ~2 hours (estimated) Not reported
[2-(3,4-Dimethoxyphenyl)...] () Quaternary ammonium, Chloride >24 hours (crystalline) Not reported
Methyl 2-[(3-ethylisoxazol...] () Isoxazole, Thioether ~6 hours 150 (hypothetical)

Crystallographic and Conformational Insights

The crystal structure of [2-(3,4-Dimethoxyphenyl)ethyl]...azanium chloride dihydrate () reveals a monoclinic lattice (space group P21/c) with extensive hydrogen bonding between the chloride ion, water molecules, and carbamoyl NH groups . By contrast, the target compound’s diethoxy groups may disrupt such interactions, leading to less ordered packing and lower melting points.

Biological Activity

The compound {[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-ETHYLBENZOATE is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 4-ethylbenzoate
  • Molecular Formula : C24H30N2O7
  • Molecular Weight : 446.5 g/mol

This compound features a carbamoyl group linked to an ethyl chain and an aromatic ester, which may contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate have shown notable antibacterial and antifungal activities against various pathogens including Escherichia coli and Candida albicans .

CompoundAntibacterial ActivityAntifungal Activity
8aEffectiveModerate
8bHighHigh
8cModerateLow

Antiulcer Effects

The compound's structural analogs have been evaluated for their antiulcer effects. A study on related compounds indicated that they possess protective effects against gastric and duodenal ulcers in experimental models . This suggests that the compound may also exhibit similar protective properties, potentially contributing to gastrointestinal health.

Cytotoxicity Studies

Cytotoxicity assays using primary neurons and hepatocytes have shown varying degrees of toxicity for structurally related compounds. For example, one study reported an IC50 value of approximately 368.2 mg/L for rat brain striatum neurons . These findings underscore the importance of assessing the safety profile of new compounds derived from similar structures.

Study on Antimicrobial Efficacy

A recent study synthesized a series of compounds related to our target compound and tested their efficacy against a panel of microorganisms. The results indicated that several derivatives exhibited significant antimicrobial activity, suggesting that modifications in the molecular structure can enhance biological effects .

Evaluation of Antiulcer Activity

Another study focused on evaluating the antiulcer potential of a related compound. The results showed that it significantly reduced ulcer index scores in animal models, indicating its potential therapeutic application in treating peptic ulcers .

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